molecular formula C20H18N4O4 B2894625 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1094607-00-7

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2894625
CAS No.: 1094607-00-7
M. Wt: 378.388
InChI Key: LWZIAKJJVYXEIL-UHFFFAOYSA-N
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Description

5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Antimicrobial Activity: Oxadiazoles are known for their antimicrobial properties.

    Anti-inflammatory Agents: Potential use as anti-inflammatory drugs.

Industry

    Agriculture: Possible applications as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action for 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(3-phenyl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy groups.

    5-(3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: Contains chlorine atoms instead of methoxy groups.

Uniqueness

The presence of methoxy groups in 5-(3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole may enhance its biological activity and alter its chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-25-13-6-4-12(5-7-13)19-21-20(28-24-19)17-11-16(22-23-17)15-9-8-14(26-2)10-18(15)27-3/h4-11H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZIAKJJVYXEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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